1,5-Benzothiazepine

Description

Propriétés

Numéro CAS |

265-13-4 |

|---|---|

Formule moléculaire |

C9H7NS |

Poids moléculaire |

161.23 g/mol |

Nom IUPAC |

1,5-benzothiazepine |

InChI |

InChI=1S/C9H7NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7H |

Clé InChI |

KJFRSZASZNLCDF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC=CS2 |

SMILES canonique |

C1=CC=C2C(=C1)N=CC=CS2 |

Synonymes |

1,5-benzothiazepine |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Structure of 1,5-Benzothiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental structure of 1,5-benzothiazepine, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the core molecular architecture, presents key quantitative structural and spectral data, details a representative synthetic protocol, and visualizes both its synthesis and the mechanistic pathway of one of its prominent derivatives, Diltiazem. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold.

Core Structure and Chemical Properties

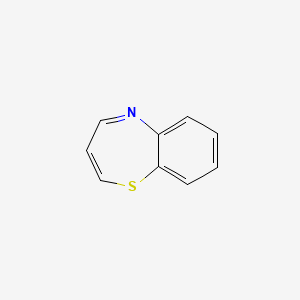

This compound is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a seven-membered thiazepine ring. The thiazepine ring contains one nitrogen and one sulfur atom at positions 1 and 5, respectively. The core molecular formula is C₉H₇NS. This structural motif is the foundation for a variety of therapeutically important drugs.

The numbering of the this compound ring system begins with the sulfur atom as position 1, proceeds around the seven-membered ring to the nitrogen atom at position 5, and then continues around the fused benzene ring.

Derivatives of this compound are known to exhibit a wide range of biological activities, including but not limited to, cardiovascular, central nervous system (CNS), and anticancer effects. Notable examples include Diltiazem, a calcium channel blocker used in the management of hypertension and angina, and Quetiapine, an atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.

Quantitative Structural and Spectroscopic Data

Table 1: Calculated Geometrical Parameters of this compound (DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.39 Å |

| C2-C3 | 1.40 Å | |

| C3-C4 | 1.39 Å | |

| C4-C4a | 1.40 Å | |

| C4a-C9a | 1.41 Å | |

| C5a-C6 | 1.39 Å | |

| C6-C7 | 1.40 Å | |

| C7-C8 | 1.39 Å | |

| C8-C9 | 1.40 Å | |

| C9-C9a | 1.40 Å | |

| C4a-S1 | 1.77 Å | |

| C5a-N5 | 1.38 Å | |

| S1-C2' | 1.75 Å | |

| N5-C4' | 1.39 Å | |

| C2'-C3' | 1.54 Å | |

| C3'-C4' | 1.53 Å | |

| Bond Angle | C4-C4a-C9a | 119.5° |

| C4a-S1-C2' | 101.2° | |

| S1-C2'-C3' | 115.8° | |

| C2'-C3'-C4' | 116.5° | |

| C3'-C4'-N5 | 120.1° | |

| C4'-N5-C5a | 123.4° | |

| N5-C5a-C9a | 121.8° | |

| C5a-C9a-C4a | 118.7° |

Note: These values are derived from computational models and may vary slightly from experimental data.

Spectroscopic data are essential for the characterization of this compound derivatives. The following tables summarize typical spectral data for a representative derivative, 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759).[1]

Table 2: Infrared (IR) Spectral Data

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3060 |

| C-H (aliphatic) | 2925 |

| C=N (imine) | 1605 |

| C=C (aromatic) | 1580, 1490 |

| C-N | 1350 |

| C-S | 750 |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.15 | dd | 12.0, 4.5 |

| H-3a | 3.32 | dd | 13.1, 4.7 |

| H-3b | 3.07 | t | 12.6 |

| Aromatic-H | 7.12-8.06 | m | - |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data (75 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 60.1 |

| C-3 | 38.0 |

| Aromatic-C | 121.0 - 149.0 |

| C=N | 168.0 |

Experimental Protocols

The most common and versatile method for the synthesis of the this compound core involves the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, such as chalcones.

Synthesis of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine

This protocol details the synthesis of a representative 2,3-dihydro-1,5-benzothiazepine derivative.

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

2-Aminothiophenol

-

Toluene (B28343), anhydrous

-

Glacial Acetic Acid (catalyst)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq) in anhydrous toluene.

-

Addition of Reactants: To the stirred solution, add 2-aminothiophenol (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from ethanol to yield 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine as a crystalline solid.

-

Characterization: The structure and purity of the synthesized compound are confirmed by melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Mandatory Visualizations

Synthesis of this compound Derivatives

The following diagram illustrates the general synthetic pathway for this compound derivatives from chalcones and 2-aminothiophenol.

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,5-Benzothiazepine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and scientific evolution of 1,5-benzothiazepine compounds, a class of heterocyclic molecules that have given rise to crucial medications for cardiovascular and central nervous system disorders. From their initial synthesis to their complex mechanisms of action, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

A Historical Overview: From Laboratory Curiosity to Clinical Mainstay

The journey of 1,5-benzothiazepines began in the mid-20th century, with early explorations into the synthesis of seven-membered heterocyclic rings containing nitrogen and sulfur. A pivotal moment in the history of these compounds was the work of Kugita and his colleagues in 1970, who reported the synthesis of 2-phenyl-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.[1][2] This early synthetic work laid the foundational chemical knowledge for this class of compounds.

The therapeutic potential of the this compound scaffold was truly unlocked with the discovery and development of Diltiazem. Early pharmacological studies in the 1970s on a new this compound derivative, then known as CRD-401, revealed its potent vasodilator actions.[3][4][5] This compound, later named Diltiazem, was found to be a calcium channel blocker and was approved for medical use in the United States in 1982 for the treatment of hypertension and angina.[6]

A second wave of significant clinical application for the this compound core came with the development of Quetiapine. Developed by AstraZeneca, Quetiapine was approved by the FDA in 1997 as an atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.[7] This demonstrated the remarkable versatility of the this compound scaffold to target distinct biological systems.

Synthetic Strategies: Building the this compound Core

The most common and enduring method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine core involves the condensation reaction between a 2-aminothiophenol (B119425) and an α,β-unsaturated carbonyl compound, often a chalcone (B49325).[8][9][10] This reaction proceeds via a Michael addition of the thiol to the enone, followed by an intramolecular cyclization.

General Experimental Protocol for the Synthesis of 2,3-Dihydro-1,5-Benzothiazepines

The following protocol is a generalized representation of a common synthetic method. Specific reaction conditions may vary depending on the substrates used.

Materials:

-

Substituted 2-aminothiophenol (1 mmol)

-

Substituted chalcone (1 mmol)

-

Solvent (e.g., ethanol, toluene, or a green solvent like PEG-400)

-

Catalyst (e.g., a few drops of acetic acid, piperidine, or a solid-supported catalyst like ceric ammonium (B1175870) nitrate)

Procedure:

-

Dissolve the chalcone (1 mmol) in the chosen solvent in a round-bottom flask.

-

Add the 2-aminothiophenol (1 mmol) to the solution.

-

Add the catalyst to the reaction mixture.

-

The reaction mixture is then typically stirred at room temperature or heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Landscape: A Tale of Two Targets

The remarkable therapeutic diversity of 1,5-benzothiazepines stems from their ability to interact with distinct biological targets. The two most prominent examples, Diltiazem and Quetiapine, illustrate this versatility.

Diltiazem and the Blockade of L-type Calcium Channels

Diltiazem is a non-dihydropyridine calcium channel blocker.[11][12] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.

Caption: Diltiazem blocks L-type calcium channels, leading to vasodilation.

This blockade reduces the influx of calcium ions into the cells, leading to several physiological effects:

-

Vasodilation: In vascular smooth muscle, the decreased intracellular calcium concentration leads to relaxation, resulting in vasodilation and a decrease in blood pressure.[13][14]

-

Negative Chronotropic and Inotropic Effects: In the heart, Diltiazem slows the heart rate (negative chronotropy) and reduces the force of contraction (negative inotropy).[15]

Quetiapine: Modulating Dopamine (B1211576) and Serotonin (B10506) Pathways

Quetiapine's efficacy as an atypical antipsychotic is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[16][17] Its metabolite, norquetiapine, also contributes to its overall pharmacological profile by inhibiting the norepinephrine (B1679862) transporter.[16][18]

Caption: Quetiapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling.

The antagonism of these receptors is thought to rebalance (B12800153) neurotransmission in key brain circuits implicated in psychosis.

Quantitative Insights: A Summary of Pharmacological Data

The following tables summarize key quantitative data for representative this compound compounds, highlighting their diverse pharmacological profiles.

Table 1: Pharmacokinetic Parameters of Clinically Used 1,5-Benzothiazepines

| Compound | Volume of Distribution (L) | Elimination Half-life (hours) | Absolute Bioavailability (%) | Reference |

| Diltiazem | - | 3.0 - 4.5 | ~40 | [15] |

| Clentiazem | 756.1 | 10.6 | 45 | [19] |

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | [20][21] |

| 2j | DU-145 (Prostate) | 15.42 ± 0.16 | [20][21] |

| 42 | HT-29 (Colon) | 28 µg/mL | [22] |

| 43 | MCF-7 (Breast) | 27 µg/mL | [22] |

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BT6 | Escherichia coli | 0.8 | [23] |

| BT5 | Escherichia coli | 0.4 | [23] |

| BT3 | Staphylococcus aureus | 0.4 | [23] |

| BT3 | Candida albicans | 1.6 | [23] |

| Compound 1/2 | C. neoformans | 2 - 6 | [1] |

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of clinically important drugs. Its synthetic accessibility and the ability of its derivatives to interact with a range of biological targets have cemented its place in medicinal chemistry. Future research in this area is likely to focus on the development of new derivatives with improved selectivity and pharmacokinetic profiles. The application of green chemistry principles to the synthesis of these compounds is also a growing area of interest. As our understanding of the complex signaling pathways in various diseases deepens, the versatile this compound core will undoubtedly continue to be a source of inspiration for the development of novel therapeutics.

References

- 1. Synthesis of 1, 5-Benzothiazepine Derivatives. I [jstage.jst.go.jp]

- 2. scispace.com [scispace.com]

- 3. Studies on a new this compound derivative (CRD-401). 3. Effects of optical isomers of CRD-401 on smooth muscle and other pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on a new this compound derivative (CRD-401). IV. Coronary vasodilating effect and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on a new this compound derivative (CRD-401) VI. Effects on renal blood flow and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Diltiazem hydrochloride: synthetic and pharmacological studies and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diltiazem analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1,5-Benzothiazepine Core: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzothiazepine nucleus represents a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a seven-membered thiazepine ring, is a versatile pharmacophore found in therapeutic agents with a broad range of biological activities.[3] Notable examples include diltiazem (B1670644), a calcium channel blocker for cardiovascular diseases, and quetiapine (B1663577), an atypical antipsychotic for central nervous system disorders.[2][3] This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental structure, physicochemical and spectral properties, common synthetic methodologies, and key pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this important heterocyclic motif.

Core Structure

The foundational structure of this compound is a bicyclic heteroaromatic compound where a benzene ring is fused to a seven-membered ring containing nitrogen and sulfur atoms at positions 1 and 5, respectively.[3] The specific arrangement of atoms and bonds in this core structure imparts unique conformational flexibility, which is crucial for its interaction with various biological targets.

Chemical Structure of this compound:

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of the this compound core is essential for drug design and development, influencing factors such as solubility, permeability, and metabolic stability.

Physicochemical Properties

The following table summarizes key physicochemical properties of the unsubstituted this compound core. It is important to note that experimental data for the core structure is limited; therefore, predicted values from reliable computational models are also included.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₉H₇NS | - | [4] |

| Molecular Weight | 161.23 g/mol | - | [4] |

| logP | 3.08 | Predicted (ALOGPS) | [5] |

| logP | 2.17 | Predicted (ChemAxon) | [5] |

| logS | -3.2 | Predicted (ALOGPS) | [5] |

| pKa (Strongest Basic) | 4.5 | Predicted (ChemAxon) | [5] |

| Polar Surface Area | 12.36 Ų | Predicted (ChemAxon) | [5] |

| Hydrogen Bond Acceptor Count | 1 | Predicted (ChemAxon) | [5] |

| Hydrogen Bond Donor Count | 0 | Predicted (ChemAxon) | [5] |

| Rotatable Bond Count | 0 | Predicted (ChemAxon) | [5] |

Spectral Properties

The spectral characteristics of this compound derivatives are well-documented and provide valuable information for structural elucidation.

| Spectral Method | Key Features and Observations | Reference |

| UV-Visible Spectroscopy | Characterized by electronic bands in the 251-517 nm region. | [2] |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the C=N group is observed in the frequency range of 1600-1430 cm⁻¹. | [2] |

| ¹H-NMR Spectroscopy | For 2,3-dihydro-1,5-benzothiazepine derivatives, the protons on the methylene (B1212753) group at position 3 typically appear as a doublet of doublets due to their non-equivalent magnetic environment. | [6] |

| ¹³C-NMR Spectroscopy | The chemical shifts of the carbon atoms in the this compound ring system are well-defined and useful for structural confirmation. | [2] |

| Mass Spectrometry (MS) | The molecular ion peak is readily observed, and the fragmentation pattern can provide insights into the structure of the molecule. | [2] |

Synthesis of the this compound Core

The construction of the this compound ring system is most commonly achieved through the condensation reaction of a 2-aminothiophenol (B119425) with an α,β-unsaturated carbonyl compound, such as a chalcone.[2][7] This reaction typically proceeds via a domino sequence involving a Michael addition followed by an intramolecular cyclization.[7]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2,3-dihydro-1,5-benzothiazepine derivatives.

Caption: General workflow for the synthesis of 1,5-benzothiazepines.

Detailed Experimental Protocol: Synthesis of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759)

This protocol is a representative example of the synthesis of a 2,3-dihydro-1,5-benzothiazepine derivative.[7]

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

2-Aminothiophenol

-

Hexafluoro-2-propanol (HFIP)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 1,3-diphenyl-2-propen-1-one (1.25 mmol) in hexafluoro-2-propanol (1.50 mL) at 28 °C, add 2-aminothiophenol (2.50 mmol).[7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by distillation.

-

Purify the resulting product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[7]

Characterization: The structure of the synthesized 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine can be confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

Pharmacological Activities and Signaling Pathways

Derivatives of the this compound core exhibit a wide array of pharmacological activities, primarily targeting the cardiovascular and central nervous systems.[2][3]

Cardiovascular Effects: Diltiazem and Calcium Channel Blockade

Diltiazem is a well-known this compound derivative that functions as a calcium channel blocker.[2] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[2] This leads to vasodilation and a decrease in heart rate and contractility, making it effective in the treatment of hypertension, angina, and certain arrhythmias.[2]

The signaling pathway affected by diltiazem is illustrated below:

Caption: Diltiazem's mechanism of action via calcium channel blockade.

Central Nervous System Effects: Quetiapine and Multi-Receptor Antagonism

Quetiapine is an atypical antipsychotic with a this compound core structure.[2] Its therapeutic efficacy in treating schizophrenia and bipolar disorder is attributed to its complex pharmacology, which involves antagonism at multiple neurotransmitter receptors, including dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[2] It also exhibits partial agonism at 5-HT₁ₐ receptors. This multi-receptor action modulates neurotransmission in key brain circuits.

The signaling pathways influenced by quetiapine are depicted in the following diagram:

Caption: Quetiapine's interaction with dopamine and serotonin receptors.

Conclusion

The this compound core continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent structural features and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a foundational understanding of the this compound scaffold, from its basic properties to its role in clinically relevant drugs. Further exploration of this versatile core, aided by modern drug design and synthetic methodologies, holds significant promise for the development of novel and improved therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jgtps.com [jgtps.com]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

A Technical Guide to the Preliminary Biological Screening of 1,5-Benzothiazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various clinically significant drugs.[1] Derivatives of this versatile nucleus have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary biological screening of this compound derivatives, summarizing key findings, detailing experimental protocols, and presenting data in a structured format to facilitate research and development in this promising area.

I. Core Synthesis Strategy

The prevalent method for synthesizing this compound derivatives involves the cyclocondensation reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, most notably chalcones.[1][2] This reaction is often carried out in the presence of a catalyst and a suitable solvent. Modern approaches have focused on green chemistry principles, utilizing eco-friendly catalysts and solvents like polyethylene (B3416737) glycol (PEG-400) to achieve high yields in shorter reaction times.[1][3][4][5]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Design and antimicrobial activity of novel benzothiazepine derivatives [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1,5-Benzothiazepine as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine core is a seven-membered heterocyclic ring fused to a benzene (B151609) ring, containing nitrogen and sulfur atoms at positions 1 and 5, respectively. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of clinically approved drugs and its proven potential to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse pharmacological activities, and the underlying mechanisms of action.

Synthesis of the this compound Core

The most prevalent and versatile method for synthesizing the 2,3-dihydro-1,5-benzothiazepine scaffold is the condensation reaction between a substituted 2-aminothiophenol (B119425) and an α,β-unsaturated carbonyl compound, typically a chalcone (B49325). This reaction can be catalyzed by either acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.

A general synthetic workflow for the preparation and subsequent biological evaluation of this compound derivatives is outlined below.

Experimental Protocol: Synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines

This protocol describes a green synthesis approach using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent.[1]

Materials:

-

Substituted chalcone (1 mmol)

-

2-Aminothiophenol (1 mmol)

-

Bleaching clay (10 wt. %)

-

Polyethylene glycol-400 (PEG-400) (20 mL)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

In a round-bottom flask, combine the substituted chalcone (1 mmol), 2-aminothiophenol (1 mmol), and bleaching clay (10 wt. %) in PEG-400 (20 mL).

-

Stir the reaction mixture at 60-65 °C for approximately 55 minutes.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (3:7 ratio).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the pure this compound derivative.

-

The structure of the synthesized compound is confirmed by FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Pharmacological Activities

This compound derivatives exhibit a wide spectrum of biological activities, making this scaffold a "privileged structure" in medicinal chemistry. The key activities are detailed below.

Anticancer Activity

Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity:

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | 2-OH, 5-Br, 4'-Cl | Hep G-2 (Liver) | 3.29 ± 0.15 | [1] |

| 2f | 2-OH, 5-Br, 4'-F | Hep G-2 (Liver) | 4.38 ± 0.11 | [1] |

| 2j | 2-OH, 5-Br, 2',4'-diCl | Hep G-2 (Liver) | 4.77 ± 0.21 | [1] |

| 2j | 2-OH, 5-Br, 2',4'-diCl | DU-145 (Prostate) | 15.42 ± 0.16 | [1] |

| BT18 | R = 4-F | HT-29 (Colon) | - | [2] |

| BT19 | R = 4-Cl | HT-29 (Colon) | - | [2] |

| BT20 | R = 4-Br | HT-29 (Colon) | - | [2] |

| Compound 9 | - | DU-145 (Prostate) | 16 ± 1 µg/mL | |

| Compound 9 | - | MCF-7 (Breast) | 27 ± 1 µg/mL | |

| Compound 9 | - | HT-29 (Colon) | 28 ± 1 µg/mL |

Note: Some entries for BT18, BT19, and BT20 showed promising activity but did not provide specific IC50 values in the abstract.

Mechanism of Action: The anticancer activity of some this compound derivatives has been attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[3][4][5][6] Inhibition of EGFR tyrosine kinase by this compound derivatives blocks these pathways, thereby arresting cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., Hep G-2, DU-145)

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Synthesized this compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of approximately 5 x 103 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

This compound derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity:

| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| BT6 | Fluorinated | Staphylococcus aureus | 0.4 | [7][8] |

| BT6 | Fluorinated | Proteus vulgaris | 0.4 | [7][8] |

| BT6 | Fluorinated | Aspergillus niger | 0.4 | [7][8] |

| BT6 | Fluorinated | Candida tropicalis | 0.4 | [7][8] |

| BT5 | Fluorinated | Escherichia coli | 0.4 | [7][8] |

| BT3 | Dichloro | Staphylococcus aureus | 0.4 | [7][8] |

| BT3 | Dichloro | Candida albicans | 1.6 | [7][8] |

| Compound 1 | - | Cryptococcus neoformans | 2-6 | |

| Compound 2 | - | Cryptococcus neoformans | 2-6 |

Mechanism of Action: The exact mechanism of antimicrobial action for 1,5-benzothiazepines is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes. For some related heterocyclic compounds like benzothiazoles, proposed mechanisms include the inhibition of DNA gyrase, dihydropteroate (B1496061) synthase, and other enzymes crucial for bacterial survival.[9] Further research is needed to pinpoint the specific targets of this compound derivatives in microbial cells.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Synthesized this compound derivatives

-

96-well microtiter plates

-

Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37 °C for 24 hours for bacteria or at 28 °C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cardiovascular Activity

The first clinically used this compound was Diltiazem, a calcium channel blocker used for the treatment of hypertension, angina, and certain arrhythmias.[10]

Mechanism of Action: Diltiazem and other cardiovascular-active 1,5-benzothiazepines exert their effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to a decrease in cardiac contractility and vasodilation of arteries, which in turn lowers blood pressure.

Experimental Protocol: In Vitro Vasodilation Assay

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., Phenylephrine or KCl)

-

Synthesized this compound derivatives

Procedure:

-

Mount the arterial rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37 °C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a sustained contraction with a vasoconstrictor agent.

-

Once the contraction is stable, add cumulative concentrations of the synthesized compounds to the bath.

-

Record the changes in tension (relaxation).

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

The this compound scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to make it an attractive starting point for the design and development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, key pharmacological activities, and experimental protocols for the evaluation of this compound derivatives. Further exploration of this versatile scaffold is warranted to develop novel drugs with improved efficacy and safety profiles for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jgtps.com [jgtps.com]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of 1,5-Benzothiazepine Analogues

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs with a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer, antimicrobial, anticonvulsant, and calcium channel blocking properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis.

Core Synthesis Strategies

The most prevalent and versatile method for synthesizing the 2,4-disubstituted this compound core involves the cyclocondensation reaction of 2-aminothiophenol (B119425) with α,β-unsaturated ketones, commonly known as chalcones.[1] This reaction typically proceeds via a Michael addition of the thiol group to the enone, followed by an intramolecular condensation of the amino group with the carbonyl group to form the seven-membered thiazepine ring.[1]

Variations in catalysts and reaction conditions have been extensively explored to optimize yields and accommodate a diverse range of substituents. Common catalysts include acids like glacial acetic acid, trifluoroacetic acid (TFA), and Lewis acids such as ceric ammonium (B1175870) nitrate (B79036) (CAN).[2][3] Green chemistry approaches have also been successfully employed, utilizing microwave irradiation and eco-friendly solvents or catalysts like zinc acetate.[2][4]

A general workflow for the synthesis and initial screening of this compound analogues is depicted below.

Structure-Activity Relationships

Anticancer Activity

The this compound scaffold has emerged as a promising template for the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay against various cancer cell lines.

Key SAR Insights:

-

Substitution at the 2-position: Aromatic or heteroaromatic substituents at the 2-position are crucial for activity. The nature and substitution pattern of this ring significantly influence cytotoxicity.

-

Halogenation: The introduction of halogen atoms, particularly on the phenyl ring at the 2-position, has been shown to enhance anticancer activity. For instance, compounds with chloro, fluoro, or bromo substituents often exhibit lower IC50 values.[4][5]

-

Substitution at the 4-position: The nature of the substituent at the 4-position also modulates activity. Often, an aryl group at this position is beneficial.

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound ID | R1 (at position 2) | R2 (at position 4) | Cell Line | IC50 (µM) | Reference |

| 2c | 4-Chlorophenyl | Phenyl | Hep G-2 | 3.29 ± 0.15 | [4] |

| 2f | 4-Fluorophenyl | Phenyl | Hep G-2 | 4.38 ± 0.11 | [4] |

| 2j | 4-Bromophenyl | Phenyl | Hep G-2 | 4.77 ± 0.21 | [4] |

| 2c | 4-Chlorophenyl | Phenyl | DU-145 | >21.96 | [4] |

| 2j | 4-Bromophenyl | Phenyl | DU-145 | 15.42 ± 0.16 | [4] |

| BT20 | 4-(dimethylamino)phenyl | 4-isobutylphenyl | HT-29 | > Methotrexate | [6] |

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antibacterial and antifungal agents. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Key SAR Insights:

-

Halogen Substituents: Similar to anticancer activity, halogen atoms on the aromatic rings play a critical role in enhancing antimicrobial potency. Fluorinated and chlorinated analogues have shown superior activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]

-

Position of Halogens: The position of the halogen substituent can influence the spectrum of activity.

-

Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy (B1213986) groups, can also modulate the antimicrobial profile.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected this compound Analogues

| Compound ID | Key Substituents | S. aureus | E. coli | C. albicans | A. niger | Reference |

| BT3 | Two chlorine atoms | 0.4 | - | 1.6 | - | [7] |

| BT5 | Fluorinated | 0.8 | 0.4 | - | 0.8 | [7] |

| BT6 | Fluorinated | 0.4 | 0.8 | 0.4 | 0.4 | [7] |

| Ciprofloxacin | (Standard) | 0.8 | 0.8 | - | - | [7] |

| Fluconazole | (Standard) | - | - | 1.6 | 3.2 | [7] |

Anticonvulsant Activity

Certain this compound analogues have shown promise as central nervous system (CNS) agents, particularly as anticonvulsants. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are standard in vivo assays for preliminary screening.

Key SAR Insights:

-

The specific structural features required for anticonvulsant activity are diverse, and a clear SAR is still emerging.

-

Substitutions on the aromatic rings and modifications of the seven-membered ring can significantly impact activity and neurotoxicity.[9][10]

Calcium Channel Blocking Activity

The prototypical this compound, diltiazem, is a well-known calcium channel blocker used in the management of cardiovascular disorders.[11] The activity of these analogues is often assessed by measuring their ability to relax potassium-depolarized vascular smooth muscle.

Key SAR Insights:

-

Stereochemistry: The cis-isomer is generally more active.

-

Substituents at positions 2, 3, and 5: A 2-(4-methoxyphenyl) group, a 3-acyloxy or alkyloxy group, and a 5-dimethylaminoethyl moiety are important for potent coronary vasodilating effects.[12]

-

Derivatization of the nitrogen at position 5 with a (dimethylamino)ethyl group can confer diltiazem-like activity.[12]

The mechanism of action for calcium channel blockers involves the inhibition of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Experimental Protocols

General Synthesis of 2,4-Disubstituted 1,5-Benzothiazepines

Materials:

-

Substituted chalcone

-

2-aminothiophenol

-

Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or toluene)

-

Catalyst (e.g., glacial acetic acid, trifluoroacetic acid, or zinc acetate)

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and 2-aminothiophenol (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of the acid or other catalyst to the mixture.

-

The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., 2-3 minutes) to drive the reaction to completion.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

-

Characterize the final compound using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

MTT Assay for In Vitro Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., Hep G-2, DU-145)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-100 µM). Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for another 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound test compounds

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

96-well microplates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard drugs in the growth medium directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a foundational understanding of the SAR of this compound analogues. The presented data and protocols serve as a starting point for researchers in the field to design and evaluate new derivatives with enhanced potency and selectivity for various therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmedchem.com [jmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Evaluation of Novel this compound Derivatives | Journal of International Academy of Physical Sciences [iaps.org.in]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of the 1,5-Benzothiazepine Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine nucleus, a seven-membered heterocyclic ring system, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a diverse array of pharmacologically active agents, including clinically significant drugs for cardiovascular and central nervous system disorders. This technical guide provides an in-depth exploration of the pharmacological profile of the this compound core, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

I. Pharmacological Activities and Therapeutic Applications

The this compound nucleus is the cornerstone of several clinically important drugs, demonstrating its therapeutic versatility. Diltiazem (B1670644) and clentiazem (B1222845) are well-established calcium channel blockers used in the management of angina, hypertension, and arrhythmias.[1][2] In the realm of neuroscience, thiazesim, clothiapine, and the widely prescribed atypical antipsychotic, quetiapine (B1663577), highlight the significance of this scaffold in modulating central nervous system (CNS) targets.[2][3]

Beyond these established applications, research has unveiled a broad spectrum of other potential therapeutic activities inherent to this compound derivatives. These include promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making it a fertile ground for drug discovery and development.[4][5]

II. Quantitative Pharmacological Data

The pharmacological effects of this compound derivatives are intrinsically linked to their structural modifications. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency in different therapeutic areas.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | [6][7] |

| 2f | Hep G-2 (Liver) | 4.38 ± 0.11 | [6] |

| 2j | Hep G-2 (Liver) | 4.77 ± 0.21 | [6] |

| 2c | DU-145 (Prostate) | 15.42 ± 0.16 to 41.34 ± 0.12 (range for series) | [6][7] |

| 2f | DU-145 (Prostate) | 15.42 ± 0.16 to 41.34 ± 0.12 (range for series) | [6] |

| 2j | DU-145 (Prostate) | 15.42 ± 0.16 | [6] |

| BT18 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | Promising Activity | [8] |

| BT19 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | Promising Activity | [8] |

| BT20 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | More active than methotrexate | [8] |

| Compound 42 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | 28 µg/mL (against one of the lines) |

Antimicrobial Activity

Several this compound derivatives have demonstrated significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BT6 | Various bacterial and fungal strains | 0.4 | [9][10][11] |

| BT6 | Escherichia coli | 0.8 | [10][11] |

| BT5 | Escherichia coli | 0.4 | [9][10] |

| BT3 | Staphylococcus aureus | 0.4 | [9][10] |

| BT3 | Candida albicans | 1.6 | [9][10] |

| BT5 | Staphylococcus aureus, Proteus vulgaris, Aspergillus niger | 0.8 | [9][10] |

| BT5 | Candida tropicalis | 1.6 | [10] |

Receptor Binding Affinity

The interaction of 1,5-benzothiazepines with their molecular targets is quantified by their binding affinity. For instance, the affinity of diltiazem and its metabolites for the L-type calcium channel has been determined through radioligand binding assays. The pIC50 value represents the negative logarithm of the IC50 for binding inhibition.

| Compound | Target | pIC50 | Reference |

| Diltiazem | L-type Calcium Channel ([3H]diltiazem binding) | 6.87 | [12] |

| M1 (desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 6.72 | [12] |

| MA (N-desmethyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 6.49 | [12] |

| M2 (N-desmethyl, desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 6.03 | [12] |

| M4 (O-desmethyl, desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 5.51 | [12] |

| M6 (N-desmethyl, O-desmethyl, desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 5.33 | [12] |

The atypical antipsychotic quetiapine exhibits a complex receptor binding profile, which contributes to its therapeutic efficacy and side-effect profile. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower Ki values indicating higher affinity.

| Receptor | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | Reference |

| 5-HT1A | 716 | 40.7 | [13] |

| 5-HT2A | 33.6 | 12.8 | [13] |

| 5-HT7 | 307 | 19.3 | [13] |

| D1 | 712 | 214 | [13] |

| D2 | 245 | 196 | [13] |

| α1A | 14.6 | 1.5 | [13] |

| α2A | 307 | 4.8 | [13] |

| H1 | 11 | 1.1 | [13] |

III. Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, detailed experimental protocols are essential. This section outlines the methodologies for key assays used in the characterization of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[14]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a further 24-72 hours.[16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14][16]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[16]

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[1]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[7]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

-

Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).[9]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Target Engagement: EGFR Tyrosine Kinase Inhibition Assay

The inhibitory effect of this compound derivatives on specific molecular targets, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, can be quantified using biochemical assays.

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain. This is often done by quantifying the phosphorylation of a substrate or by measuring the amount of ATP consumed during the kinase reaction.[2][4]

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 384-well plate, add the purified EGFR enzyme, the kinase substrate (e.g., a synthetic peptide), and the this compound inhibitor at various concentrations in a kinase reaction buffer.[2]

-

Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP.[4]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2][4]

-

ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]

-

Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[4]

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.[4]

-

Data Analysis: Calculate the percentage of inhibition of EGFR kinase activity at each inhibitor concentration and determine the IC50 value.

IV. Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of 1,5-benzothiazepines stem from their interaction with various biological targets and modulation of key signaling pathways.

Cardiovascular Effects: L-Type Calcium Channel Blockade

The primary mechanism of action for cardiovascular-acting 1,5-benzothiazepines like diltiazem is the blockade of L-type voltage-gated calcium channels.[1] This inhibition of calcium influx has profound effects on both cardiac myocytes and vascular smooth muscle cells.

Caption: Diltiazem's mechanism of action on muscle cells.

Anticancer Effects: EGFR Signaling Pathway Inhibition

Emerging evidence suggests that some this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow: High-Throughput Screening for Anticancer Activity

The discovery of novel anticancer agents often involves a systematic workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates.

Caption: High-throughput screening workflow for anticancer drugs.

V. Conclusion

The this compound nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its proven success in clinically used drugs, coupled with the expanding scope of its pharmacological activities, ensures its continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the pharmacological profile of this important heterocyclic core, offering valuable data and methodologies for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of novel this compound derivatives holds the promise of yielding next-generation therapeutics for a wide range of diseases.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of a novel series of this compound derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

The Neuropharmacological Landscape of 1,5-Benzothiazepines: A Technical Guide to a Multifaceted Class of CNS-Active Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzothiazepine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant activity in both the cardiovascular and central nervous systems (CNS). While the cardiovascular effects, primarily mediated by L-type calcium channel blockade, are well-characterized, the mechanisms of action within the CNS are more complex and multifaceted. This technical guide provides an in-depth exploration of the neuropharmacological properties of 1,5-benzothiazepines, focusing on their interactions with key CNS targets. We dissect the molecular mechanisms of clinically significant drugs such as the atypical antipsychotic quetiapine (B1663577), the tricyclic antidepressant-related thiazesim, and other derivatives. This document summarizes quantitative binding data, details key experimental methodologies for their study, and visualizes the core signaling pathways through which these agents exert their effects on the central nervous system.

Introduction: A Privileged Scaffold with Diverse CNS Applications

The this compound nucleus is a privileged heterocyclic structure that has yielded several clinically important drugs.[1][2] While diltiazem (B1670644) is the prototypical cardiovascular agent, a distinct subset of this class, including quetiapine, clothiapine (B1669249), and thiazesim, has been developed to treat a range of CNS disorders, from psychosis and depression to anxiety.[1][2][3] Their therapeutic efficacy stems from a complex pharmacology, characterized by interactions with multiple neurotransmitter receptors and ion channels. This guide will elucidate these mechanisms, providing a granular view of their action on a molecular and cellular level.

Core Mechanisms of Action in the Central Nervous System

The CNS effects of 1,5-benzothiazepines are not governed by a single mechanism but rather a constellation of interactions with various neuronal targets. The specific substitutions on the benzothiazepine (B8601423) core dictate the primary pharmacological profile.

Multi-Receptor Antagonism: The Case of Quetiapine and Clothiapine

Several of the most prominent CNS-active 1,5-benzothiazepines function as multi-receptor antagonists. Quetiapine, a widely used atypical antipsychotic, exemplifies this mechanism. Its therapeutic action is primarily attributed to a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[4][5]

-

Dopamine D2 Receptor Antagonism: Antagonism at D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic activity, alleviating the positive symptoms of schizophrenia.[4][6] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][8] Antagonism of these receptors by compounds like quetiapine prevents the inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and the activity of Protein Kinase A (PKA).[7][8][9] A key feature of quetiapine is its rapid dissociation from the D2 receptor, which is believed to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6]

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors, particularly in the frontal cortex, is thought to contribute to the efficacy against negative symptoms of schizophrenia and to have mood-stabilizing properties.[4][5] 5-HT2A receptors are Gαq-coupled GPCRs.[10][11] Their blockade inhibits the phospholipase C (PLC) pathway, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This, in turn, attenuates the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[10][11]

Quetiapine and the related compound clothiapine also exhibit high affinity for histamine (B1213489) H1 and α1-adrenergic receptors, contributing to side effects such as sedation and orthostatic hypotension.[5][12]

Monoamine Reuptake Inhibition: The Thiazesim Profile

Thiazesim, an older antidepressant agent, is structurally related to tricyclic antidepressants (TCAs).[10][13] Its primary mechanism of action is believed to be the inhibition of serotonin and/or norepinephrine (B1679862) reuptake by blocking their respective transporters (SERT and NET).[10][13] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[14][15]

Modulation of Neuronal Ion Channels

Beyond GPCRs, the this compound scaffold interacts directly with ion channels critical for neuronal excitability.

-

L-Type Voltage-Gated Calcium Channels (VGCCs): The foundational mechanism for cardiovascular benzothiazepines, L-type calcium channel blockade, is also relevant in the CNS.[16][17] These channels are involved in regulating neuronal firing, neurotransmitter release, and gene expression.[17][18] By blocking the influx of Ca2+ through these channels, 1,5-benzothiazepines can reduce neuronal hyperexcitability, a mechanism that may contribute to their anticonvulsant properties.[16][17]

-

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Studies have shown that benzothiazepines like diltiazem can act as non-competitive antagonists of neuronal nAChRs. They do not block the acetylcholine binding site but rather accelerate the desensitization of the receptor, a process where the channel closes despite the continued presence of the agonist.[19] This modulation of cholinergic signaling could contribute to the broader CNS depressant effects of this drug class.

Quantitative Pharmacological Data

The affinity of this compound derivatives for their molecular targets is a key determinant of their therapeutic window and side-effect profile. The following tables summarize key binding affinity (Ki) and inhibitory concentration (IC50) data from the literature.

| Compound | Receptor/Target | Ki (nM) | Species | Reference |

| Quetiapine | Dopamine D2 | 330 | Human | [20] |

| Serotonin 5-HT2A | 25 | Human | [20] | |

| Histamine H1 | 7 | Human | [20] | |

| Adrenergic α1 | 19 | Human | [20] | |

| Adrenergic α2 | 790 | Human | [20] | |

| Muscarinic M1 | >1000 | Human | [20] | |

| Serotonin 5-HT1A | 890 | Human | [20] | |

| Clothiapine | Dopamine D2 | 1.8 | Human | [20] |

| Serotonin 5-HT2A | 4.1 | Human | [20] | |

| Histamine H1 | 1.3 | Human | [20] | |

| Adrenergic α1 | 12 | Human | [20] | |

| Adrenergic α2 | 140 | Human | [20] | |

| Muscarinic M1 | 23 | Human | [20] | |

| Serotonin 5-HT1A | 1300 | Human | [20] |

Table 1: Receptor Binding Affinities (Ki) of Quetiapine and Clothiapine for Key CNS Receptors. Lower Ki values indicate higher binding affinity.

| Compound | Channel/Assay | IC50 | Species/System | Reference |

| Diltiazem | L-type Ca2+ Channels (Use-dependent block) | 10.4 µM | Model CaVAb Channel | [21] |

| L-type Ca2+ Channels (Resting state block) | 41 µM | Model CaVAb Channel | [21] | |

| K+-evoked Dopamine Release | ~50 µM | Rat Striatal Slices | ||

| Cone Photoreceptor Ca2+ Channels (High affinity) | 4.9 µM | Caudata (Salamander) | ||

| Cone Photoreceptor Ca2+ Channels (Low affinity) | 100.4 µM | Caudata (Salamander) |

Table 2: Inhibitory Concentrations (IC50) of Diltiazem on Neuronal Ion Channels and Neurotransmitter Release.

Visualizing the Signaling Pathways

To clarify the intracellular consequences of receptor and channel interactions, the following diagrams illustrate the key signaling cascades modulated by 1,5-benzothiazepines.

Key Experimental Protocols

The characterization of this compound activity relies on a suite of established neuropharmacological assays. Below are detailed, representative protocols for two foundational techniques.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of a this compound derivative at the human Dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound derivative, dissolved in DMSO to create a stock solution, then serially diluted.

-

Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: 96-well microplates, FilterMate Harvester, Scintillation Counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration via a BCA assay.

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate reagents for Total Binding, NSB, and Test Compound wells (at 8-12 concentrations).

-

Initiation: Add cell membranes (e.g., 20 µg protein/well) to all wells to initiate the binding reaction. Finally, add the radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of a compound on the electrical properties of a single neuron, such as the currents flowing through voltage-gated ion channels.

Objective: To assess the inhibitory effect of a this compound derivative on L-type voltage-gated calcium channels in cultured hippocampal neurons.

Materials:

-

Cell Preparation: Primary hippocampal neurons cultured on glass coverslips.

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4. To isolate Ca²⁺ currents, Na⁺ channels are blocked with Tetrodotoxin (TTX, 1 µM) and K⁺ channels are blocked with tetraethylammonium (B1195904) (TEA) and 4-aminopyridine (B3432731) (4-AP).

-

Internal (Pipette) Solution: Containing (in mM): 120 Cs-Methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Instrumentation: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.

Workflow:

Procedure:

-

Pipette Preparation: Pull a borosilicate glass capillary to a fine tip with a resistance of 3-6 MΩ when filled with internal solution.

-

Seal Formation: Under microscopic guidance, carefully lower the pipette onto the surface of a neuron. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: "Clamp" the neuron's membrane potential at a holding potential (e.g., -80 mV) where most voltage-gated channels are closed.

-

Baseline Recording: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents. Record these baseline currents for several minutes to ensure stability.

-

Drug Application: Perfuse the recording chamber with the external solution containing the this compound derivative at the desired concentration.

-

Effect Recording: After the drug has equilibrated, repeat the same voltage-step protocol to record the calcium currents in the presence of the compound.

-

Analysis: Measure the peak amplitude of the calcium current before and after drug application. Calculate the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the IC50.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile template for the development of CNS-active drugs. The mechanisms of action are diverse, ranging from multi-receptor antagonism targeting the dopaminergic and serotonergic systems, to inhibition of monoamine transporters, and direct modulation of neuronal calcium and nicotinic acetylcholine channels. This polypharmacology likely underlies both the therapeutic efficacy and the side-effect profiles of these compounds.

Future research should focus on developing derivatives with greater selectivity for specific CNS targets to minimize off-target effects. For example, enhancing selectivity for extrastriatal D2 receptors or specific 5-HT receptor subtypes could refine antipsychotic and antidepressant actions. Furthermore, a deeper understanding of the interplay between direct ion channel modulation and GPCR-mediated signaling will be crucial for designing next-generation 1,5-benzothiazepines with improved therapeutic indices for a wide range of neurological and psychiatric disorders.

References

- 1. Desensitization of Mouse Nicotinic Acetylcholine Receptor Channels: A Two-Gate Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]